12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Description
12-(4-Bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a polycyclic aromatic compound featuring a fused benzoacridine core substituted with a 4-bromophenyl group and two methyl groups at the 9th position. This compound belongs to the tetrahydrobenzoacridinone family, which is structurally related to tetrahydroxanthenones but distinguished by the presence of an additional nitrogen atom in the acridine moiety. The bromine substituent enhances its molecular weight and polarizability, making it a candidate for applications in medicinal chemistry and materials science.
Synthesis: The compound is typically synthesized via a three-component reaction involving 4-bromobenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and β-naphthol. highlights its preparation using the task-specific ionic liquid [NMP]H₂PO₄ as a catalyst under solvent-free conditions at 80°C, yielding 88% product in 20 minutes . The reaction proceeds via a Knoevenagel-Michael-cyclization cascade, with the ionic liquid acting as both a Brønsted acid and a phase-transfer catalyst.
Properties
CAS No. |
5840-20-0 |
|---|---|
Molecular Formula |
C25H22BrNO |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
12-(4-bromophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C25H22BrNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3 |
InChI Key |
FMSCHFWHVYOSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Br)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Reactions
The most efficient route involves a domino Knoevenagel-Michael condensation followed by cyclization. This method employs:
- Reactants : 4-Bromobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and 1-naphthylamine.
- Catalyst : Titanium dioxide nanoparticles (TiO₂ NPs, 5 mol%) in aqueous media.
- Conditions : Reflux at 80°C for 2–3 hours.
- Yield : 88–92%.
Mechanism :
Catalytic Methods Using Acidic Ionic Liquids
Triethylbenzyl ammonium chloride (TEBAC) or SBA-Pr-SO₃H (a mesoporous solid acid catalyst) enhances reaction efficiency under solvent-free conditions:
- Reactants : Same as above.
- Catalyst : SBA-Pr-SO₃H (0.02 g/mmol substrate).
- Conditions : 140°C, 5–10 minutes under microwave irradiation.
- Yield : 90–96%.
Advantages :
Stepwise Synthesis via Friedel-Crafts Alkylation
For stereochemical control, a stepwise approach is employed (Patent ZA200402068B):
- Formation of Ketone Intermediate :
- Oxime Formation :
- Cyclization :
Comparative Analysis of Methods
Optimization and Challenges
Solvent Systems
Stereochemical Considerations
Byproduct Management
- Dimedone dimerization is minimized using excess aldehyde (1.2 equiv).
- Column chromatography (hexane/ethyl acetate) isolates the product in >98% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 6H, CH₃), 2.25–2.58 (m, 4H, CH₂), 5.71 (s, 1H, Ar-H), 7.32–7.79 (m, 8H, Ar-H).
- IR (KBr): 2955 cm⁻¹ (C-H stretch), 1671 cm⁻¹ (C=O), 1588 cm⁻¹ (C=C aromatic).
- HRMS : m/z 451.08 [M+H]⁺ (calc. 451.09).
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
12-(4-Bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
12-(4-Bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to specific targets, leading to modulation of biological pathways. The compound may also intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Research Findings and Trends
- Green Chemistry: Solvent-free protocols and reusable catalysts (e.g., ionic liquids, Fe₃O4 nanocomposites) dominate recent syntheses of tetrahydrobenzoacridinones .
- Structure-Activity Relationships : Electron-withdrawing groups (e.g., Br, Cl) improve thermal stability, while electron-donating groups (e.g., OMe, OH) enhance solubility and bioactivity .
- Limitations : Many derivatives lack comprehensive toxicity profiles, hindering clinical translation.
Biological Activity
12-(4-bromophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a synthetic compound belonging to the class of benzo[a]acridines. These compounds have garnered attention due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This article delves into the synthesis, characterization, and biological activity of this specific compound, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the formation of the benzo[a]acridine scaffold followed by bromination at the para position of the phenyl ring.
Key Synthesis Steps:
- Formation of Intermediate Compounds: The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
- Bromination: The introduction of the bromine substituent is achieved through electrophilic aromatic substitution.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Characterization techniques include:
- Nuclear Magnetic Resonance (NMR): Used to confirm the structure and purity.
- Mass Spectrometry (MS): To determine molecular weight and confirm the presence of expected fragments.
- Infrared Spectroscopy (IR): To identify functional groups present in the compound.
Biological Activity
Research has shown that derivatives of benzo[a]acridines exhibit significant biological activities. The specific compound has been evaluated for various pharmacological effects:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 4.5 | Inhibition of proliferation |
Antibacterial Activity
The compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
Case Studies
-
Case Study on Antitumor Activity:
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells. -
Case Study on Antibacterial Activity:
In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus. The results suggest its potential as a lead compound for developing new antibacterial agents.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
